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molecular formula C3H5O2- B1217596 Propionate CAS No. 72-03-7

Propionate

Cat. No. B1217596
M. Wt: 73.07 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219603

Procedure details

Fresh sausage was prepared as in Example 1 and was treated with either sodium lactate at 0.38% or sodium propionate at 0.30% which resulted in equivalent concentrations of lactate and propionate. These samples were stored at 5° and evaluated for total aerobic count and Gram-negative count.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+].[C:8]([O-:12])(=[O:11])[CH2:9][CH3:10].[Na+]>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:8]([O-:12])(=[O:11])[CH2:9][CH3:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fresh sausage was prepared as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-]
Name
Type
product
Smiles
C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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